N-(Oxazol-2-ylmethyl)propan-2-amine
Description
N-(Oxazol-2-ylmethyl)propan-2-amine is a secondary amine characterized by an oxazole ring linked via a methylene group to a propan-2-amine moiety. The oxazole heterocycle imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. For instance, N-benzyl-2-(5-methoxy-4-phenyloxazol-2-yl)propan-2-amine (17d) was prepared with a 59% yield using a general procedure involving column chromatography .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-(1,3-oxazol-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-5-7-8-3-4-10-7/h3-4,6,9H,5H2,1-2H3 |
InChI Key |
QZHLPUASPXZSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxazol-2-ylmethyl)propan-2-amine typically involves the reaction of oxazole derivatives with propan-2-amine under controlled conditions. One common method involves the use of oxazole-2-carboxaldehyde as a starting material, which is then reacted with propan-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Oxazol-2-ylmethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of oxazole derivatives, including N-(Oxazol-2-ylmethyl)propan-2-amine.
Case Studies
- Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives of oxazole can significantly inhibit the growth of tumor cells such as MDA-MB-453 and A549. The percent growth inhibition (PGI) values were reported as high as 86% against certain cell lines, indicating strong anticancer activity .
- Selectivity Against Cancer Cells : A structure-activity relationship (SAR) analysis revealed that modifications in the oxazole structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties.
Case Studies
- Paw Edema Model : In vivo studies using a rat paw edema model demonstrated that oxazole derivatives could significantly reduce inflammation, showcasing their potential in treating conditions like arthritis .
- Cytokine Inhibition : Compounds structurally related to this compound have been found to inhibit cytokine-stimulated generation of prostaglandin E2 (PGE2), which is a key mediator in inflammatory responses .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of this compound is essential for its development as a therapeutic agent.
ADME Properties
Studies indicate that modifications in the oxazole ring can influence the compound's solubility and permeability, affecting its bioavailability. For example, certain derivatives show improved absorption characteristics while maintaining low toxicity profiles .
Toxicity Studies
Preliminary toxicity assessments suggest that this compound exhibits acceptable safety margins in animal models, although further studies are needed to fully characterize its safety profile .
Mechanism of Action
The mechanism of action of N-(Oxazol-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-Benzyl-2-(5-methoxy-4-phenyloxazol-2-yl)propan-2-amine (17d)
- Structure : Features a benzyl group and a 5-methoxy-4-phenyloxazol-2-yl substituent attached to propan-2-amine.
- Synthesis : Prepared via a four-hour reaction followed by Al₂O₃ column chromatography (59% yield) .
NBOMe Derivatives (Arylalkylamine Psychedelics)
4-MMA-NBOMe (N-[(2-Methoxyphenyl)methyl]-N-methyl-1-(p-tolyl)propan-2-amine)
5-APB-NBOMe (1-(Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine)
- Structure : Benzofuran-5-yl group replaces the oxazole in the target compound.
- Metabolism : Generates carboxylated metabolites via furan ring opening, as observed in 5-APB and 6-APB derivatives .
Benzyl-Substituted Propan-2-amines
N-(4-Methylbenzyl)propan-2-amine
- Structure : Lacks the oxazole ring but shares the benzyl-propan-2-amine backbone.
- Industrial Relevance : Subject to market analysis, with production data tracked from 2020–2025 .
- Applications : Intermediate in agrochemicals or pharmaceuticals.
| Property | This compound | N-(4-Methylbenzyl)propan-2-amine |
|---|---|---|
| Market presence | Not reported | Global production tracked |
| Key applications | Research chemical | Industrial intermediate |
Thiazole and Sulfonamide Derivatives
{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine
N-(Propan-2-ylsulfamoyl)propan-2-amine
- Structure : Sulfonamide group replaces the methylene-oxazole linkage.
- Solubility : Higher polarity due to sulfamoyl moiety .
Key Research Findings and Gaps
- Synthetic Efficiency : Oxazole-containing amines (e.g., 17d) achieve moderate yields (~59%), but optimized protocols for this compound are lacking .
- Pharmacological Data : While NBOMe derivatives are well-studied for psychoactivity, the target compound’s receptor interactions remain unexplored .
- Industrial Potential: Benzyl-propan-2-amines dominate commercial markets, suggesting untapped opportunities for oxazole analogs .
Biological Activity
N-(Oxazol-2-ylmethyl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and empirical data from various studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of an oxazole ring, which is known for its potential in various biological applications. The synthesis typically involves the reaction of propan-2-amine with oxazole derivatives, employing standard organic synthesis techniques such as nucleophilic substitution and condensation reactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of oxazole compounds possess antifungal and antibacterial properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, indicating a potential role as an anticancer agent. For instance, derivatives containing oxazole moieties have demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, such as those responsible for the synthesis of prostaglandins, which play a role in inflammation .
- Receptor Modulation : It may also influence receptor activity, potentially modulating pathways associated with cell growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 0.5 | |
| Antifungal | Candida albicans | 0.3 | |
| Anticancer | MDA-MB-231 | 0.075 | |
| HeLa | 0.021 |
Case Study: Anticancer Activity
A study conducted on the MDA-MB-231 breast cancer cell line revealed that this compound significantly reduced cell viability with an IC50 value of 0.075 µM, highlighting its potential as a therapeutic agent in oncology . Another case involving HeLa cells demonstrated an IC50 value of 0.021 µM, suggesting strong antiproliferative effects .
Q & A
Basic: What are the common synthetic routes for N-(Oxazol-2-ylmethyl)propan-2-amine, and how can reaction efficiency be optimized?
The synthesis of oxazol-2-amine derivatives often employs electrochemical desulfurative cyclization, where isothiocyanates and α-amino ketones react under metal-free, oxidant-free conditions. This method achieves intermolecular C–N and C–O bond formation with moderate to excellent yields (e.g., 45–92%) . Optimization involves adjusting electrolytic parameters (current density, solvent composition) and using iodine as a redox mediator. For related amines, Ugi reactions or C–N coupling protocols (e.g., Buchwald-Hartwig) may also be adapted, requiring palladium catalysts and ligand screening .
Basic: What analytical techniques are critical for characterizing this compound and validating its purity?
High-resolution mass spectrometry (HRMS) using Orbitrap instruments (e.g., Orbitrap Fusion Lumos with ETD) provides precise molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves structural features like oxazole ring protons (δ 7.5–8.5 ppm) and isopropyl methyl groups (δ 1.0–1.5 ppm). Purity is validated via HPLC with UV/Vis or ELSD detection, while X-ray crystallography confirms stereochemistry in crystalline derivatives .
Advanced: How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) combine exact exchange and gradient corrections to model electron density and correlation energy. Basis sets (e.g., 6-31G**) calculate bond dissociation energies, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, atomization energy deviations <2.4 kcal/mol validate thermochemical accuracy . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate reactivity in polar media.
Basic: What in vitro assays are suitable for evaluating the biological potential of this compound?
Anticancer activity is assessed via MTT assays on cell lines (e.g., HeLa, MCF-7), measuring IC₅₀ values. Antioxidant potential is tested using DPPH radical scavenging or FRAP assays. For enzyme inhibition (e.g., MAO), fluorescence-based kinetic assays monitor substrate conversion (e.g., kynuramine oxidation) . Dose-response curves and molecular docking (AutoDock Vina) correlate bioactivity with structural motifs like oxazole’s π-π stacking.
Advanced: How can electrochemical methods improve the scalability of this compound synthesis?
Flow electrolysis systems enhance scalability by maintaining consistent current density and minimizing overpotential. Paired electrolysis (anodic oxidation/cathodic reduction) reduces energy consumption. For example, using divided cells with Nafion membranes prevents side reactions. Real-time monitoring via in situ FTIR or Raman spectroscopy detects intermediates, enabling rapid optimization .
Advanced: What strategies address contradictions in structure-activity relationship (SAR) data for oxazol-2-amine derivatives?
Contradictions arise from assay variability (e.g., cell line specificity) or computational oversimplifications. Multi-parametric SAR analysis combines:
- 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields.
- Free-Wilson decomposition to quantify substituent contributions.
- Bayesian models to prioritize synthetic targets. Cross-validation with in vivo data (e.g., murine models) resolves discrepancies .
Advanced: How do researchers resolve discrepancies between experimental and computational thermochemical data for oxazol-2-amines?
Discrepancies in enthalpy or Gibbs free energy are addressed by:
- Re-evaluating DFT functionals (e.g., switching from B3LYP to M06-2X for dispersion forces).
- Incorporating anharmonic corrections in vibrational frequency calculations.
- Benchmarking against high-level ab initio methods (CCSD(T)/CBS). Experimental validation via calorimetry (e.g., DSC) ensures accuracy .
Advanced: What role does machine learning play in optimizing the synthesis of this compound?
Neural networks (e.g., LabMate.AI ) predict optimal reaction conditions by training on datasets of yield, solvent polarity, and catalyst loading. Feature importance analysis identifies critical variables (e.g., temperature > solvent choice). Active learning algorithms iteratively refine models using feedback from failed reactions, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
